N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide
Description
Properties
IUPAC Name |
N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-26-16-9-14(10-17(11-16)27-2)19(25)22-7-8-28-20-23-12-18(24-20)13-3-5-15(21)6-4-13/h3-6,9-12H,7-8H2,1-2H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJUNXMKFJIZRJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and an amine in the presence of an acid catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and the imidazole derivative.
Thioethyl Chain Attachment: The thioethyl chain can be attached through a thiolation reaction using an appropriate thiol reagent.
Coupling with 3,5-Dimethoxybenzamide: The final step involves coupling the thioethyl-imidazole intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioethyl chain, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the nitro groups (if present), resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced imidazole derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It is used as a probe to study biochemical pathways and molecular mechanisms.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses. The exact molecular pathways involved can vary depending on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural Features
The compound’s key structural elements are compared to analogs from the evidence:
Key Observations :
- The thioethyl linker provides flexibility compared to rigid triazine () or pyridine () linkers, which may influence conformational stability .
- Substituent Effects : The 4-chlorophenyl group enhances lipophilicity, while 3,5-dimethoxybenzamide may improve solubility relative to nitro- or halogenated benzamides (e.g., ) .
Physicochemical Properties
Comparative data for selected analogs are summarized below:
Analysis :
- Melting Points : Higher melting points (e.g., 290°C for 8a) correlate with rigid substituents (pyridine, acetyl), suggesting the target compound’s melting point may vary based on crystallinity influenced by methoxy groups .
- Spectral Data : The absence of ester or acetyl groups in the target compound simplifies its ¹H-NMR profile compared to 8b or 8c. Methoxy protons (δ ~3.8) would distinguish it from halogenated analogs () .
Biological Activity
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-3,5-dimethoxybenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several notable structural components:
- Imidazole Ring : Known for its ability to interact with metal ions and various biological targets.
- Thioether Linkage : This functional group may enhance the compound's reactivity and biological efficacy.
- Benzamide Moiety : Contributes to the compound's potential pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting their activity. This interaction may affect various metabolic pathways critical for cell function and proliferation.
- Receptor Modulation : The compound may modulate the activity of specific receptors involved in signaling pathways, which could lead to therapeutic effects in various diseases.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth .
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Anticancer Properties | Induces apoptosis and inhibits proliferation in various cancer cell lines. |
| Antimicrobial Activity | Exhibits activity against certain bacterial strains, although further studies are needed to confirm efficacy. |
| Enzyme Inhibition | Potentially inhibits key enzymes involved in metabolic pathways, affecting cell viability and function. |
Case Studies and Experimental Data
- Anticancer Studies : In vitro studies have demonstrated that this compound significantly reduces the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism was linked to the induction of apoptosis through caspase activation .
- Antimicrobial Activity : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) indicating moderate antibacterial activity.
- Enzyme Interaction Studies : Using surface plasmon resonance, researchers assessed the binding affinity of the compound to dihydrofolate reductase (DHFR), revealing a significant inhibitory effect that suggests potential applications in cancer therapy where DHFR is a target .
Q & A
Basic: How can the synthesis of this compound be optimized for improved yield and purity?
Answer:
The synthesis involves three key steps: (1) imidazole ring formation via condensation of 4-chlorobenzaldehyde with thiourea derivatives under acidic conditions, (2) thioether linkage using a mercaptoethylamine intermediate, and (3) amide coupling with 3,5-dimethoxybenzoyl chloride. Critical parameters include:
- Temperature control : Maintain 0–5°C during thiol coupling to minimize side reactions .
- Solvent selection : Use dichloromethane (DCM) for thioether formation and tetrahydrofuran (THF) for amide coupling to enhance solubility .
- Catalysts : Employ EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for efficient amide bond formation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product with >95% purity. Statistical design of experiments (DoE) can systematically optimize variables like stoichiometry and reaction time .
Basic: What characterization techniques are essential to confirm structural integrity and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.8–3.9 ppm). 13C NMR verifies carbonyl (C=O, ~168 ppm) and thioether (C-S, ~35 ppm) groups .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~2550 cm⁻¹ (S-H stretch in intermediates) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 486.12) .
- HPLC : Purity >98% is achieved using a C18 column (acetonitrile/water mobile phase) .
Basic: What initial biological screening assays are recommended for this compound?
Answer:
- Antimicrobial Activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme Inhibition : Pyruvate:ferredoxin oxidoreductase (PFOR) inhibition assays, relevant to anaerobic pathogens (IC50 determination via UV-Vis kinetics) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC50 values .
Advanced: How can the mechanism of action be elucidated for this compound?
Answer:
- Binding Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to targets like PFOR .
- Structural Biology : Co-crystallization with target enzymes (e.g., X-ray crystallography at 2.0 Å resolution) reveals interaction sites .
- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) predict stability of ligand-enzyme complexes over 100 ns trajectories .
Advanced: How should contradictory bioactivity data between enzymatic and cellular assays be addressed?
Answer:
- Statistical Analysis : Use ANOVA to identify variables (e.g., cell permeability, efflux pumps) causing discrepancies .
- Orthogonal Assays : Compare enzymatic inhibition (e.g., recombinant PFOR) with cellular efficacy (e.g., ATP depletion assays) .
- Metabolite Profiling : LC-MS identifies intracellular metabolites to rule off-target effects .
Advanced: What computational strategies predict reaction pathways or biological interactions?
Answer:
- Density Functional Theory (DFT) : Calculate activation energies for synthesis steps (e.g., thioether formation) using Gaussian09 with B3LYP/6-31G* basis set .
- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) explore intermediates and transition states .
- Molecular Docking : AutoDock Vina predicts binding poses in enzyme active sites (RMSD <2.0 Å validation) .
Advanced: How can metabolic stability be improved through structural modifications?
Answer:
- Prodrug Design : Introduce ester groups at methoxy positions for hydrolytic activation in vivo .
- Substituent Effects : Replace 4-chlorophenyl with electron-withdrawing groups (e.g., CF3) to resist CYP450 oxidation .
- In Vitro Assays : Microsomal stability tests (human liver microsomes, NADPH cofactor) quantify half-life improvements .
Advanced: How do substituents influence electronic properties and reactivity?
Answer:
- Hammett Analysis : Correlate σ values (e.g., 4-Cl: σ = +0.23) with reaction rates (e.g., nucleophilic aromatic substitution) .
- Electrostatic Potential Maps : DFT-derived maps (e.g., MEP surfaces) identify nucleophilic/electrophilic regions .
- Kinetic Isotope Effects (KIE) : Deuterium labeling studies (e.g., C-D vs. C-H) probe rate-determining steps in synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
